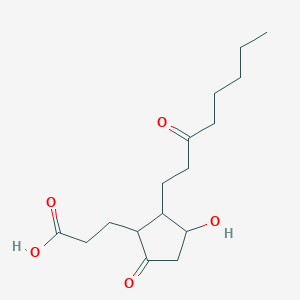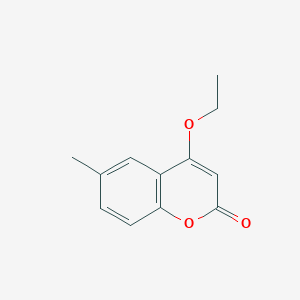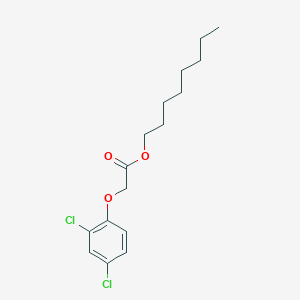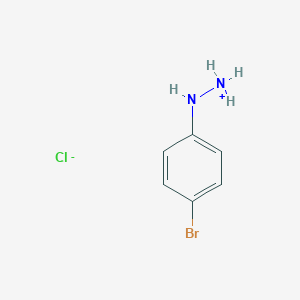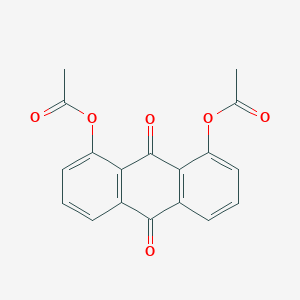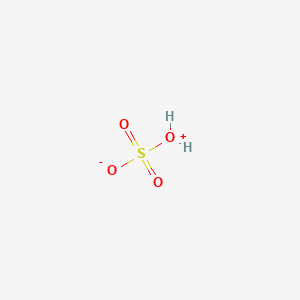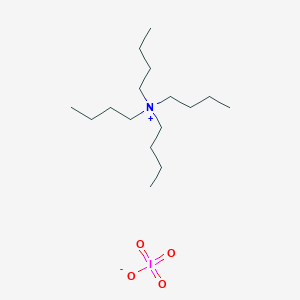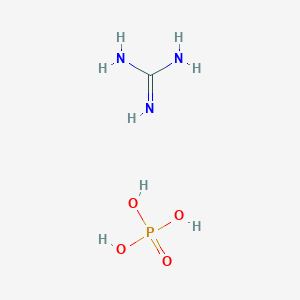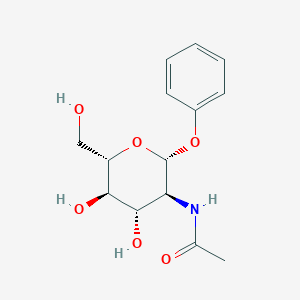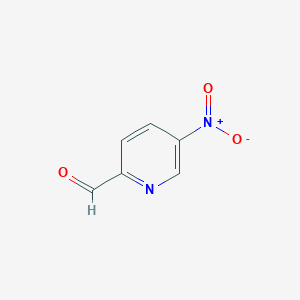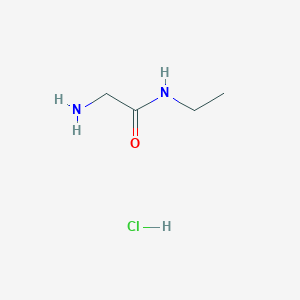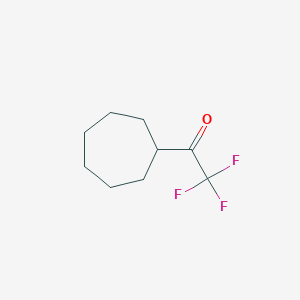
1-Cycloheptyl-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-2,2,2-trifluoroethan-1-one, also known as CF3CH2COC7H13, is a chemical compound that has gained significant attention in scientific research. It is a colorless liquid with a strong odor and is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one is not fully understood. However, studies have shown that it can act as a reactive intermediate in organic reactions, leading to the formation of various products. It has also been suggested that it can act as a Lewis acid catalyst in certain reactions.
Biochemical And Physiological Effects
Studies on the biochemical and physiological effects of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one are limited. However, it has been shown to have low toxicity and is not considered a significant health hazard. It is also not known to have any adverse effects on the environment.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Cycloheptyl-2,2,2-trifluoroethan-1-one in lab experiments is its high purity and yield. It is also readily available and relatively inexpensive. However, its strong odor and potential reactivity with certain chemicals can be a limitation.
Future Directions
There are several future directions for research on 1-Cycloheptyl-2,2,2-trifluoroethan-1-one. One potential area of interest is its use as a starting material for the synthesis of novel pharmaceuticals with improved properties. Additionally, it could be used as a reagent in the formation of new materials with unique properties. Further studies on its mechanism of action and potential applications in organic synthesis would also be of interest.
Synthesis Methods
The synthesis of 1-Cycloheptyl-2,2,2-trifluoroethan-1-one involves the reaction of cycloheptanone with trifluoroacetic anhydride in the presence of a strong acid catalyst. The reaction yields the desired product with high purity and yield.
Scientific Research Applications
1-Cycloheptyl-2,2,2-trifluoroethan-1-one has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Additionally, it has been used as a reagent in organic synthesis, such as in the formation of carbon-carbon bonds.
properties
CAS RN |
134704-13-5 |
|---|---|
Product Name |
1-Cycloheptyl-2,2,2-trifluoroethan-1-one |
Molecular Formula |
C9H13F3O |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-cycloheptyl-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)8(13)7-5-3-1-2-4-6-7/h7H,1-6H2 |
InChI Key |
XVNNVRVBBZKELR-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)C(=O)C(F)(F)F |
Canonical SMILES |
C1CCCC(CC1)C(=O)C(F)(F)F |
synonyms |
Ethanone, 1-cycloheptyl-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



